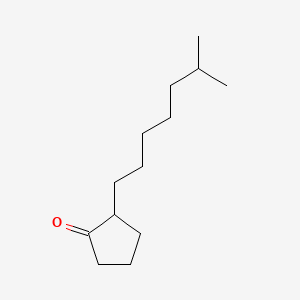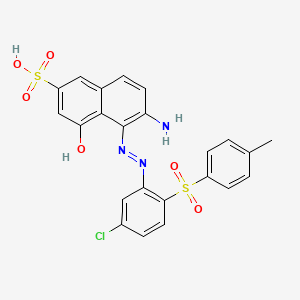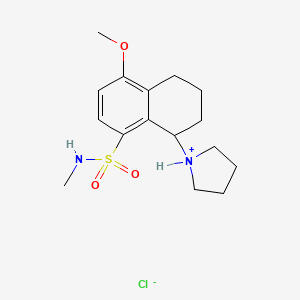
Isooctylcyclopentan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Isooctylcyclopentan-1-one is an organic compound with the chemical formula C13H24O It is a cyclopentanone derivative, characterized by a cyclopentane ring bonded to an isooctyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of isooctylcyclopentan-1-one typically involves the alkylation of cyclopentanone with isooctyl halides under basic conditions. A common method includes the use of a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the cyclopentanone, followed by the addition of isooctyl bromide or chloride. The reaction is usually carried out in an aprotic solvent like dimethyl sulfoxide or tetrahydrofuran at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts to enhance reaction rates and selectivity is also common. Purification of the product is typically achieved through distillation or recrystallization, depending on the desired purity and application.
Análisis De Reacciones Químicas
Types of Reactions: Isooctylcyclopentan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of this compound can yield alcohols or alkanes, depending on the reducing agent used. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the isooctyl group can be replaced by other functional groups using appropriate nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Isooctylcyclopentanone carboxylic acid.
Reduction: Isooctylcyclopentanol.
Substitution: Various substituted cyclopentanones depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Isooctylcyclopentan-1-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a drug candidate for various therapeutic applications.
Industry: this compound is used in the manufacture of fragrances, flavors, and other specialty chemicals due to its unique odor profile.
Mecanismo De Acción
The mechanism of action of isooctylcyclopentan-1-one depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research. For instance, its potential antimicrobial activity may involve disruption of bacterial cell membranes or inhibition of key metabolic enzymes.
Comparación Con Compuestos Similares
Isooctylcyclopentan-1-one can be compared with other cyclopentanone derivatives such as:
Cyclopentanone: The parent compound, which lacks the isooctyl group.
Methylcyclopentanone: A simpler derivative with a methyl group instead of an isooctyl group.
Ethylcyclopentanone: Another derivative with an ethyl group.
Uniqueness: this compound is unique due to the presence of the bulky isooctyl group, which imparts distinct chemical and physical properties. This makes it more hydrophobic and potentially more reactive in certain chemical reactions compared to its simpler counterparts.
Propiedades
Número CAS |
85410-16-8 |
|---|---|
Fórmula molecular |
C13H24O |
Peso molecular |
196.33 g/mol |
Nombre IUPAC |
2-(6-methylheptyl)cyclopentan-1-one |
InChI |
InChI=1S/C13H24O/c1-11(2)7-4-3-5-8-12-9-6-10-13(12)14/h11-12H,3-10H2,1-2H3 |
Clave InChI |
MCQBMVHGBMKXGO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CCCCCC1CCCC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![10,12-Dioxapentacyclo[6.3.1.13,6.02,7.09,11]tridec-4-ene](/img/structure/B13776574.png)


![9,10-Anthracenedione, 1,8-dihydroxy-4,5-bis[hydroxy(hydroxymethyl)amino]-](/img/structure/B13776595.png)


![4,5-dihydro-1H-imidazol-2-yl-[2-(4-methoxyphenyl)-2-oxoethyl]-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]azanium;iodide](/img/structure/B13776601.png)


